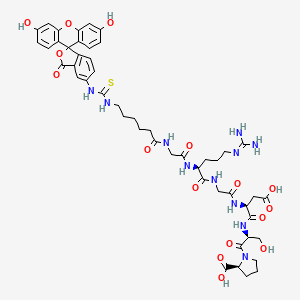
FITC-Ahx-Gly-Arg-Gly-Asp-Ser-Pro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FITC-Ahx-Gly-Arg-Gly-Asp-Ser-Pro is a synthetic peptide that is conjugated with fluorescein isothiocyanate (FITC). This compound is known for its ability to inhibit integrins, which are proteins that facilitate cell adhesion and signal transduction. The sequence Gly-Arg-Gly-Asp-Ser-Pro is a well-known integrin-binding motif, making this compound particularly useful in research related to cell adhesion, migration, and cancer metastasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FITC-Ahx-Gly-Arg-Gly-Asp-Ser-Pro typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The peptide is then cleaved from the resin and purified. The final step involves conjugating the peptide with fluorescein isothiocyanate under mild alkaline conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
FITC-Ahx-Gly-Arg-Gly-Asp-Ser-Pro primarily undergoes reactions typical of peptides, such as hydrolysis and oxidation. The FITC moiety can also participate in photochemical reactions due to its fluorescent properties .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the methionine residues.
Photochemical Reactions: Exposure to light can cause photobleaching of the FITC moiety
Major Products
Hydrolysis: Results in shorter peptide fragments.
Oxidation: Leads to the formation of sulfoxides or sulfone derivatives.
Photochemical Reactions: Degradation of the FITC moiety
Applications De Recherche Scientifique
Chemistry
In chemistry, FITC-Ahx-Gly-Arg-Gly-Asp-Ser-Pro is used as a fluorescent probe to study peptide interactions and conformations. Its fluorescent properties make it an excellent tool for monitoring biochemical reactions in real-time .
Biology
In biological research, this compound is widely used to study cell adhesion, migration, and signal transduction. It is particularly useful in investigating the role of integrins in cancer metastasis and angiogenesis .
Medicine
In medical research, this compound is used to develop targeted therapies for cancer. Its ability to inhibit integrins makes it a potential candidate for anti-cancer drugs that can prevent tumor cells from adhering to and invading other tissues .
Industry
In the pharmaceutical industry, this compound is used in drug development and screening assays. Its fluorescent properties make it a valuable tool for high-throughput screening of potential drug candidates .
Mécanisme D'action
FITC-Ahx-Gly-Arg-Gly-Asp-Ser-Pro exerts its effects by binding to integrins on the cell surface. This binding inhibits the interaction between integrins and their extracellular matrix ligands, thereby preventing cell adhesion and migration. The FITC moiety allows for the visualization of this interaction using fluorescence microscopy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP): A non-fluorescent version of the peptide used in integrin research.
Cyclo (Ala-Arg-Gly-Asp-Mamb): Another integrin inhibitor with a cyclic structure.
Lifitegrast: A small molecule integrin inhibitor used in the treatment of dry eye disease.
Uniqueness
FITC-Ahx-Gly-Arg-Gly-Asp-Ser-Pro is unique due to its conjugation with fluorescein isothiocyanate, which imparts fluorescent properties. This allows for real-time visualization and tracking of the peptide in biological systems, making it a powerful tool for both research and industrial applications .
Propriétés
Formule moléculaire |
C49H59N11O16S |
|---|---|
Poids moléculaire |
1090.1 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]acetyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C49H59N11O16S/c50-47(51)52-16-4-6-32(42(69)55-23-40(66)58-33(21-41(67)68)43(70)59-34(24-61)44(71)60-17-5-7-35(60)45(72)73)57-39(65)22-54-38(64)8-2-1-3-15-53-48(77)56-25-9-12-29-28(18-25)46(74)76-49(29)30-13-10-26(62)19-36(30)75-37-20-27(63)11-14-31(37)49/h9-14,18-20,32-35,61-63H,1-8,15-17,21-24H2,(H,54,64)(H,55,69)(H,57,65)(H,58,66)(H,59,70)(H,67,68)(H,72,73)(H4,50,51,52)(H2,53,56,77)/t32-,33-,34-,35-/m0/s1 |
Clé InChI |
ZCQLVIXAXJPXDZ-BBACVFHCSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,9S,13S,14S)-3-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12397224.png)
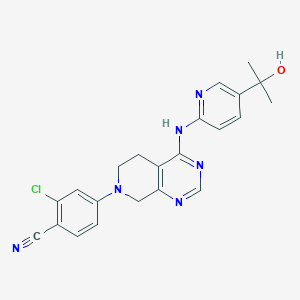


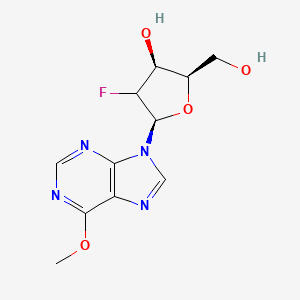
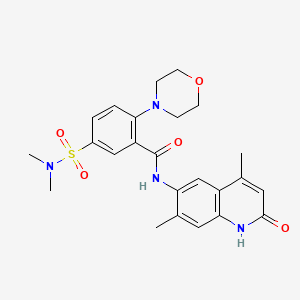
![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)
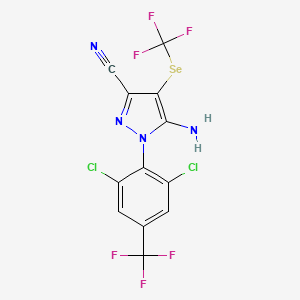

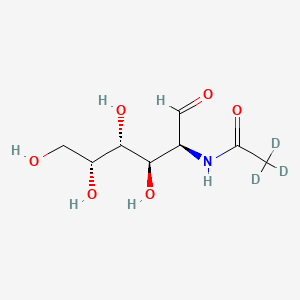
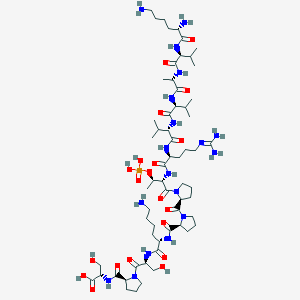
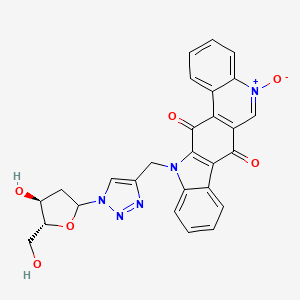
![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)
